(5Z)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a chlorophenylsulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate thiazolidinone derivatives with chlorophenylsulfanyl ethoxybenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under optimized conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
(5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
- (5Z)-5-[(2-{2-[(4-BROMOPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(2-{2-[(4-METHOXYPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness: The presence of the chlorophenylsulfanyl group in (5Z)-5-[(2-{2-[(4-CHLOROPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C24H18ClNO2S3 |
---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18ClNO2S3/c25-18-10-12-20(13-11-18)30-15-14-28-21-9-5-4-6-17(21)16-22-23(27)26(24(29)31-22)19-7-2-1-3-8-19/h1-13,16H,14-15H2/b22-16- |
InChI Key |
QJRUXNHQGJVBDL-JWGURIENSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCSC4=CC=C(C=C4)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCSC4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
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